(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate

Descripción general

Descripción

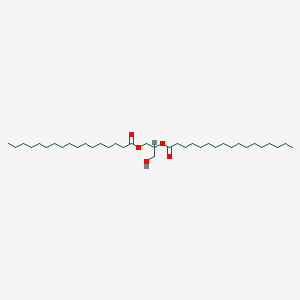

(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate is a chemical compound with the molecular formula C37H72O5.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate typically involves esterification reactions. One common method is the reaction of heptadecanoic acid with glycerol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring consistent product quality. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions

(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate span multiple disciplines, including chemistry, biology, medicine, and industry.

Chemistry

- Model Compound : It serves as a model compound in studies of lipid metabolism and fatty acid oxidation.

- Reagent in Organic Synthesis : Used as a reagent in organic synthesis, facilitating reactions involving fatty acids and glycerol derivatives.

Biology

- Lipid Biochemistry : Employed in research on lipid biochemistry and the role of triglycerides in cellular processes.

- Cellular Effects : It influences cell function, affecting cell signaling pathways and gene expression related to lipid metabolism.

Medicine

- Drug Delivery Systems : Utilized in formulating drug delivery systems, particularly for nutrients and therapeutic agents targeting metabolic disorders.

- Nutritional Supplements : Incorporated into nutritional supplements for patients with metabolic disorders due to its potential beneficial effects on lipid profiles.

Industry

- Food Additive : Acts as a food additive to improve texture and stability in various food products.

- Cosmetics : Used in cosmetic formulations for its emollient properties, enhancing skin feel and moisture retention.

Pharmacokinetics

As a lipid compound, it is expected to follow general pharmacokinetic properties:

- Absorption : Primarily absorbed in the intestines.

- Distribution : Distributed via lipoprotein transport.

- Metabolism : Metabolized mainly in the liver.

- Excretion : Excreted through feces.

Case Study 1: Lipid Composition in Melanoma Cells

A study explored how modulation of lipid metabolism affects melanoma cell lines resistant to BRAF inhibitors. While this compound was not directly tested, alterations in lipid composition were shown to influence cell growth and treatment sensitivity.

Case Study 2: Insulin Resistance Induction

Research on the impact of various fatty acids on insulin sensitivity indicated that certain saturated fatty acids could induce resistance through inflammatory pathways. Although the direct role of this compound was not isolated, its classification aligns with observed trends regarding saturated fatty acids' effects on metabolic health.

Comparison of Fatty Acid Composition

| Parameter | This compound | Other Fatty Acids |

|---|---|---|

| Saturated Fatty Acids (SFA) | High | Variable |

| Monounsaturated Fatty Acids (MUFA) | Low | Moderate |

| Polyunsaturated Fatty Acids (PUFA) | None | High |

| Insulin Sensitivity Effect | Potentially Negative | Varies |

Mecanismo De Acción

The mechanism of action of (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases to release heptadecanoic acid and glycerol, which can then participate in various metabolic pathways. Its molecular targets include enzymes such as lipases and esterases, which facilitate its breakdown and utilization in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Glyceryl tristearate: Another ester of glycerol and a fatty acid, used in similar applications.

Glyceryl tripalmitate: Similar structure and applications, but with palmitic acid instead of heptadecanoic acid.

Glyceryl trioleate: Contains oleic acid and is used in lipid-based formulations.

Uniqueness

(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its longer carbon chain length compared to other similar compounds can influence its melting point, solubility, and interaction with biological membranes, making it suitable for specialized applications.

Actividad Biológica

(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate, a diacylglycerol compound, is recognized for its potential biological activities, particularly in lipid metabolism and signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-Hepadecanoyloxy-3-hydroxypropyl heptadecanoate

- Molecular Formula : C39H76O5

- Molecular Weight : 612.92 g/mol

This compound consists of a glycerol backbone with two heptadecanoyl groups esterified at the first and second positions, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its role in cellular lipid metabolism. It is involved in several biochemical pathways:

- Lipid Metabolism : Acts as a substrate for various enzymes, influencing the synthesis and degradation of lipids.

- Cell Signaling : Functions in signaling pathways that regulate inflammation and cell proliferation.

- Anti-inflammatory Effects : Similar to other polyunsaturated fatty acids, it may produce metabolites that exert anti-inflammatory effects.

In Vitro Studies

Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production and influencing cell membrane fluidity.

In Vivo Studies

Animal studies have shown that this compound can enhance lipid profiles and reduce markers of inflammation, suggesting potential therapeutic applications in metabolic disorders.

Case Studies

- Anti-Cancer Properties : A study published in Cancer Research demonstrated that compounds similar to this compound inhibited tumor growth in murine models by inducing apoptosis in cancer cells.

- Cardiovascular Health : Research highlighted in Journal of Lipid Research indicated improvements in cardiovascular health markers when subjects were supplemented with diacylglycerols, including this compound.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Modulates cytokine production | |

| Anti-cancer | Induces apoptosis | |

| Cardiovascular benefits | Improves lipid profiles |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests efficient absorption and incorporation into cell membranes, where it can exert its biological effects. The compound's metabolism involves enzymatic hydrolysis by lipases, leading to the release of free fatty acids and glycerol.

Propiedades

IUPAC Name |

(2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGROBSGNJZWWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404455 | |

| Record name | (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98896-81-2 | |

| Record name | (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.